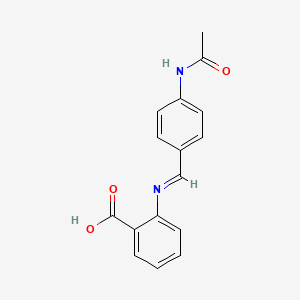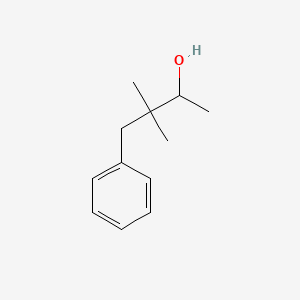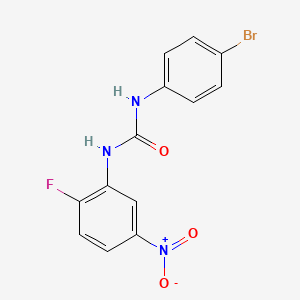
2-Methylpropyl(triphenyl)phosphanium;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyltriphenylphosphonium bromide is an organic compound with the chemical formula C22H24BrP. It is commonly used as a reagent in organic synthesis, particularly in the preparation of various organic molecules. The compound appears as a white or yellowish solid and is known for its solubility in organic solvents such as dimethylformamide, acetonitrile, and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyltriphenylphosphonium bromide is typically synthesized by reacting triphenylphosphine with bromoisopropanol. The reaction conditions can be optimized based on the specific requirements of the synthesis .
Industrial Production Methods: In an industrial setting, the preparation of isobutyltriphenylphosphonium bromide involves the use of large-scale reactors where triphenylphosphine and bromoisopropanol are reacted under controlled conditions. The reaction mixture is then purified through recrystallization or other suitable purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Isobutyltriphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of alkylated products .
Scientific Research Applications
Isobutyltriphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate the behavior of phosphonium salts in biological systems.
Industry: It is utilized in the production of various chemical intermediates and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism by which isobutyltriphenylphosphonium bromide exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphonium ion can interact with various molecular targets, facilitating the formation of new chemical bonds. The specific pathways involved depend on the nature of the reaction and the reagents used .
Comparison with Similar Compounds
Methyltriphenylphosphonium bromide: This compound is similar in structure but contains a methyl group instead of an isobutyl group.
Ethyltriphenylphosphonium bromide: Another similar compound with an ethyl group. It shares similar applications and reactivity patterns.
Uniqueness: Isobutyltriphenylphosphonium bromide is unique due to its specific alkyl group, which can influence its reactivity and solubility properties. This makes it suitable for certain reactions where other phosphonium salts may not be as effective .
Properties
Molecular Formula |
C22H25BrP+ |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
2-methylpropyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C22H24P.BrH/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17,19H,18H2,1-2H3;1H/q+1; |
InChI Key |
VIKPDPHNYHUZQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine](/img/structure/B11953319.png)

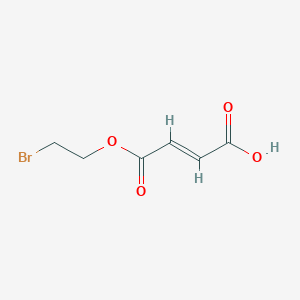
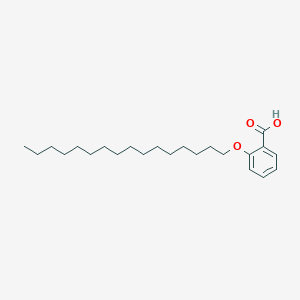

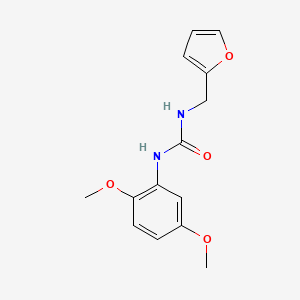
![N-(diphenylmethyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B11953363.png)
